![molecular formula C14H14N2O4 B4656597 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-furylmethyl)urea](/img/structure/B4656597.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-furylmethyl)urea
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-furylmethyl)urea, also known as DBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 306.33 g/mol.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-furylmethyl)urea involves its ability to act as a nucleophilic catalyst, which allows it to facilitate various chemical reactions. This compound is known to be highly reactive and can readily form covalent bonds with other molecules, making it an ideal catalyst for many chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and can help to reduce the symptoms of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-furylmethyl)urea in lab experiments is its ability to act as a highly efficient catalyst, which can significantly reduce the reaction time and increase the yield of the desired product. However, this compound is also known to be highly reactive and can be difficult to handle, which can pose a risk to researchers.
Future Directions
The potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-furylmethyl)urea are vast, and there are many future directions that could be explored in the field of scientific research. Some potential future directions include the development of new synthetic routes for this compound, the exploration of its potential applications in the field of pharmaceuticals, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, this compound is a highly versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to act as a highly efficient catalyst makes it an ideal candidate for many chemical reactions, and its potential applications in the field of pharmaceuticals and disease treatment make it a promising area for future research.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-furylmethyl)urea has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of this compound is in the field of organic chemistry, where it is used as a catalyst for various chemical reactions, including the synthesis of polymers and the production of pharmaceuticals.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-ylmethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-14(15-9-11-2-1-5-18-11)16-10-3-4-12-13(8-10)20-7-6-19-12/h1-5,8H,6-7,9H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIQAGGMLYGCHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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